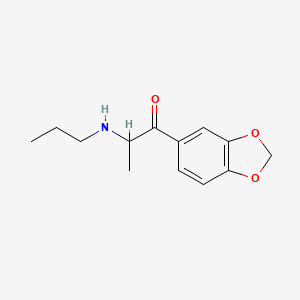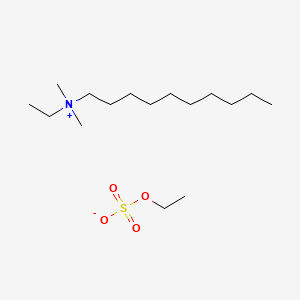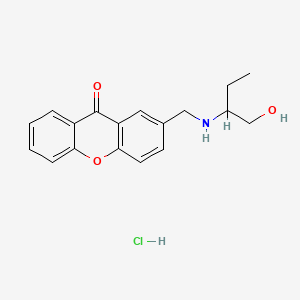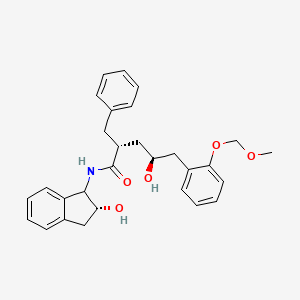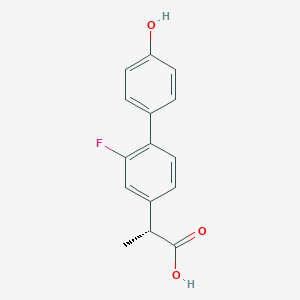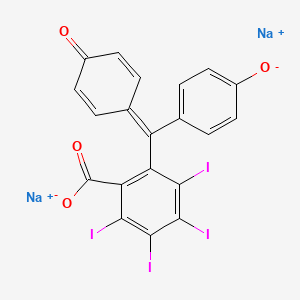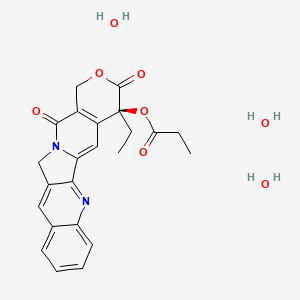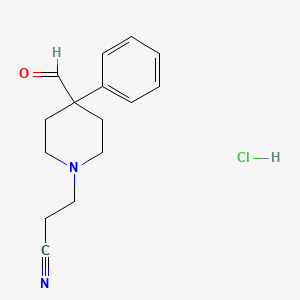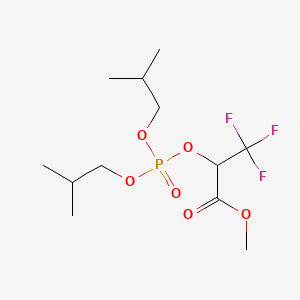
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is a complex organic compound with a unique structure that includes a trifluoromethyl group, a phosphinyl group, and ester functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester typically involves the esterification of propanoic acid derivatives with appropriate alcohols in the presence of a catalyst. The reaction conditions often include:
Temperature: Typically between 60-80°C.
Catalysts: Acidic catalysts such as sulfuric acid or p-toluenesulfonic acid.
Solvents: Common solvents include dichloromethane or toluene.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acids or bases, leading to the formation of propanoic acid and corresponding alcohols.
Substitution Reactions: The ester group can be replaced by other nucleophiles under appropriate conditions.
Oxidation: The compound can be oxidized to form corresponding acids or ketones.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic catalysts.
Substitution: Nucleophiles such as amines or thiols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
The major products formed from these reactions include propanoic acid derivatives, alcohols, and various substituted esters.
Aplicaciones Científicas De Investigación
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester has several scientific research applications:
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester involves its interaction with molecular targets such as enzymes and proteins. The trifluoromethyl group can enhance the compound’s binding affinity to active sites, while the phosphinyl group can participate in covalent modification of target molecules. These interactions can lead to inhibition or activation of specific biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
- Propanoic acid, 2-methyl-, 2-methylpropyl ester
- Propanoic acid, 2-methyl-, propyl ester
- Propanoic acid, 2-methyl-3-[(trimethylsilyl)oxy]-, trimethylsilyl ester
Uniqueness
Propanoic acid, 2-((bis(2-methylpropoxy)phosphinyl)oxy)-3,3,3-trifluoro-, methyl ester is unique due to the presence of both trifluoromethyl and phosphinyl groups, which confer distinct chemical properties and reactivity. These functionalities make it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
108682-57-1 |
|---|---|
Fórmula molecular |
C12H22F3O6P |
Peso molecular |
350.27 g/mol |
Nombre IUPAC |
methyl 2-[bis(2-methylpropoxy)phosphoryloxy]-3,3,3-trifluoropropanoate |
InChI |
InChI=1S/C12H22F3O6P/c1-8(2)6-19-22(17,20-7-9(3)4)21-10(11(16)18-5)12(13,14)15/h8-10H,6-7H2,1-5H3 |
Clave InChI |
PWBGRDQPMSIQLE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)COP(=O)(OCC(C)C)OC(C(=O)OC)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


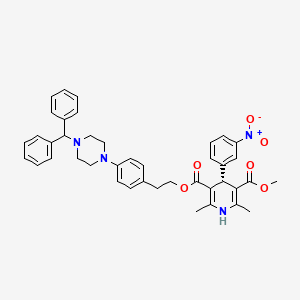
![1-[(1S)-1-(4-fluorophenyl)-2-[4-[4-(2-methoxynaphthalen-1-yl)butyl]piperazin-1-yl]ethyl]-4-propan-2-ylpiperazine;tetrahydrochloride](/img/structure/B12773294.png)
